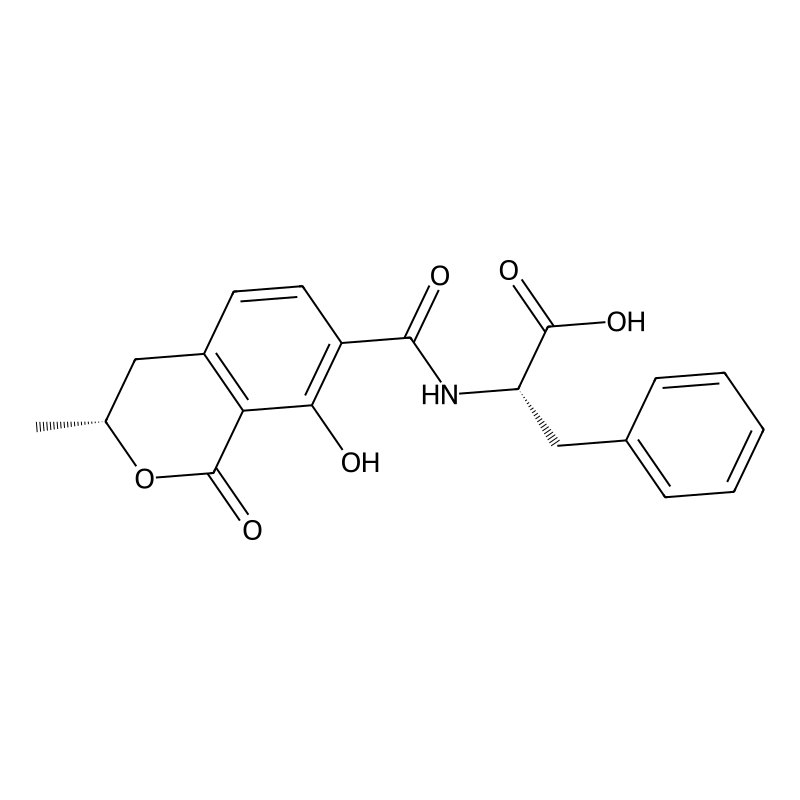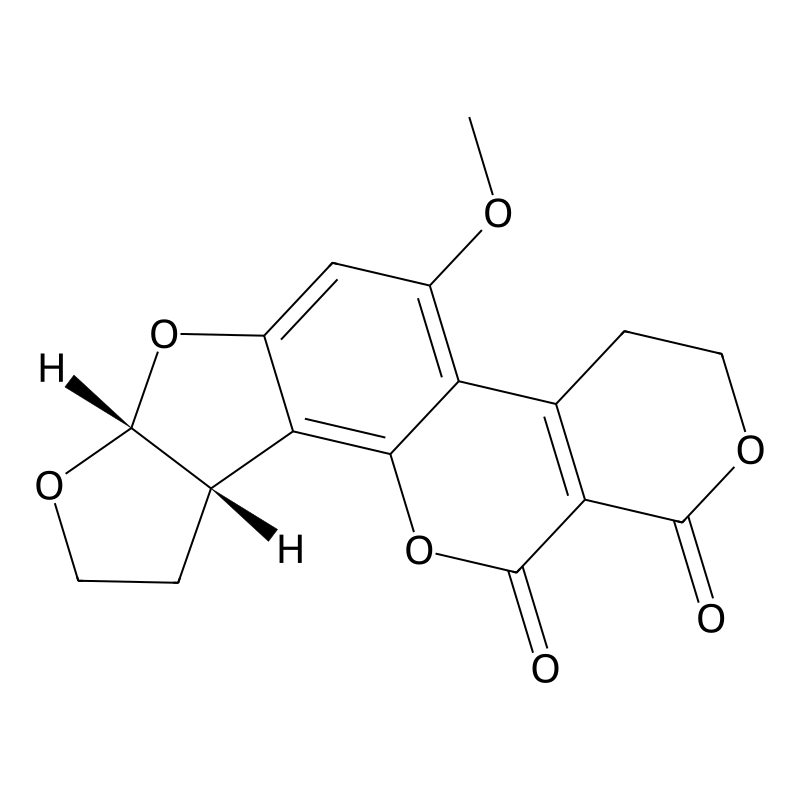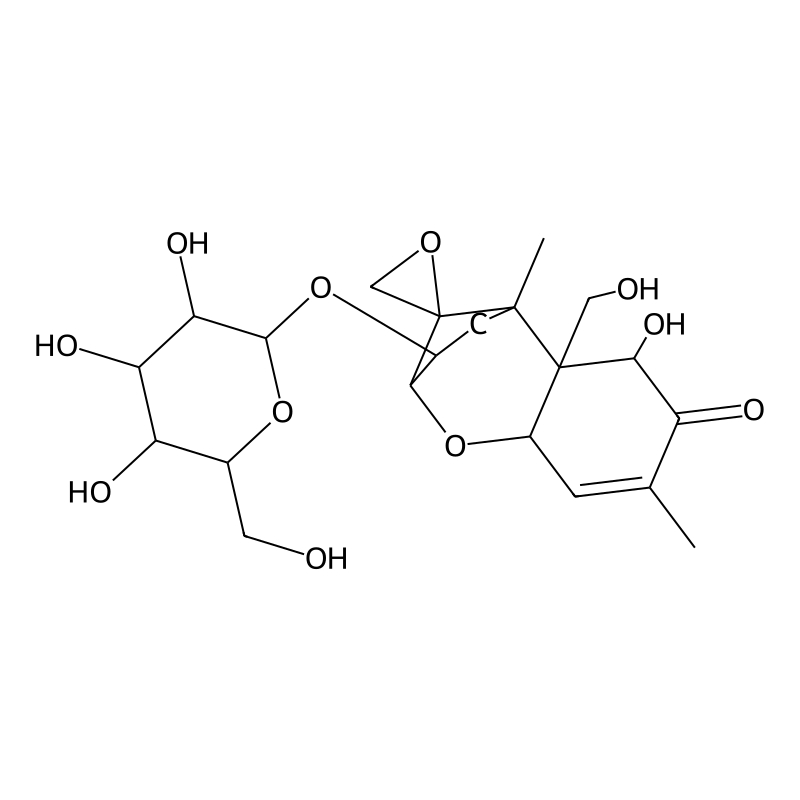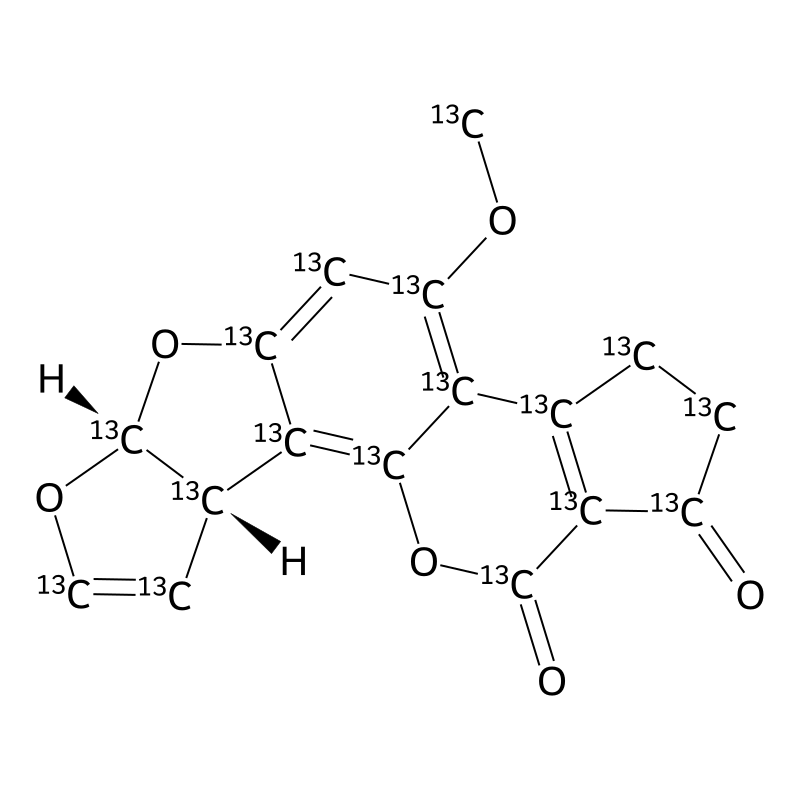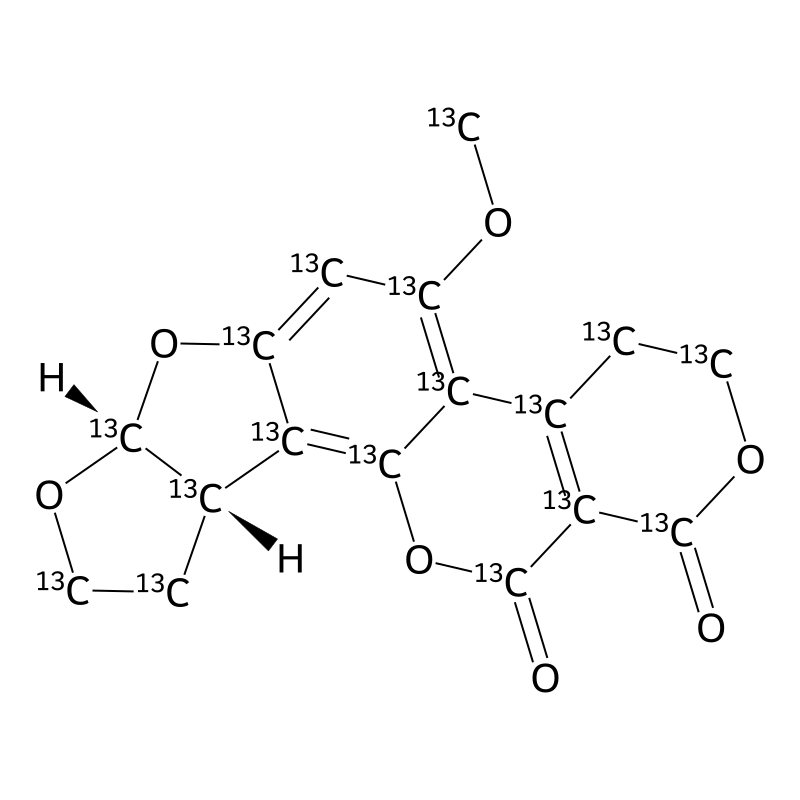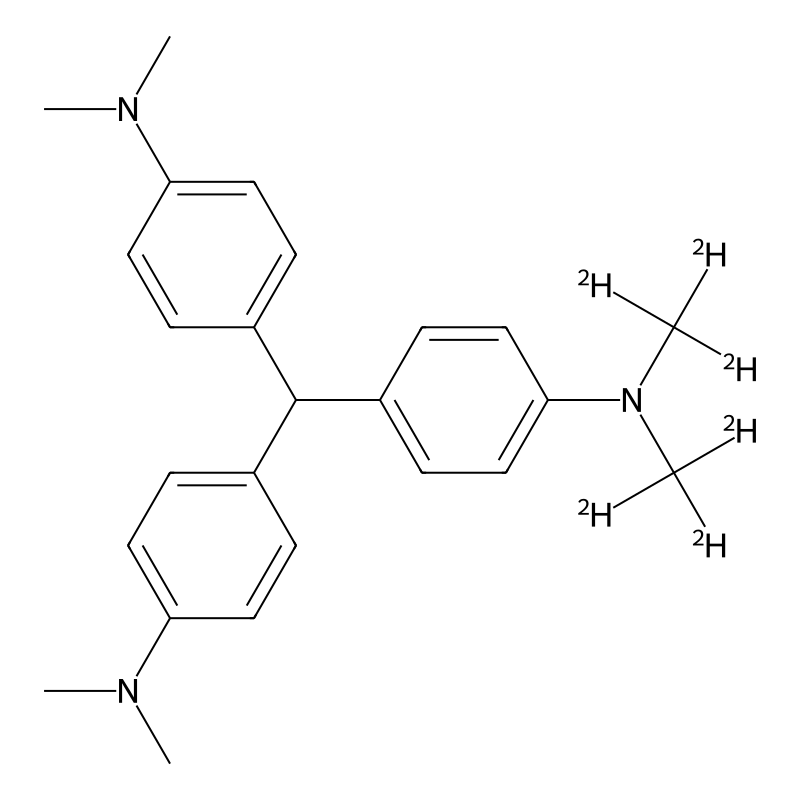Food & Cosmetic Component Standards
CAS No.:4825-86-9
Molecular Formula:C20H19NO6
Molecular Weight:369.4 g/mol
Availability:
In Stock
CAS No.:7241-98-7
Molecular Formula:C17H14O7
Molecular Weight:330.29 g/mol
Availability:
In Stock
CAS No.:131180-21-7
Molecular Formula:C21H30O11
Molecular Weight:458.5 g/mol
Availability:
In Stock
CAS No.:1217449-45-0
Molecular Formula:C17H12O6
Molecular Weight:329.15 g/mol
Availability:
In Stock
CAS No.:1217462-49-1
Molecular Formula:C17H14O7
Molecular Weight:347.16 g/mol
Availability:
In Stock
CAS No.:1173023-92-1
Molecular Formula:C25H31N3
Molecular Weight:379.581
Availability:
In Stock
